1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose
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Overview
Description
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization . A more detailed protocol for the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be viewed using Java or Javascript .Chemical Reactions Analysis
The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical And Chemical Properties Analysis
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a solid substance with an optical activity of [α]20/D +11°, c = 6 in chloroform . It has a melting point of 126-128 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose serves as a crucial intermediate in the synthesis of complex molecules. For instance, its role in the preparation of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-beta-D-glucopyranose and its subsequent transformation into glycosides with potential antitumor activities illustrates its significance in medicinal chemistry (Myszka et al., 2003). Furthermore, it has been used in regioselective enzymatic hydrolysis to synthesize protected glucopyranoses with a free secondary C-4 hydroxyl group, showcasing its utility in facilitating selective chemical transformations (Terreni et al., 2002).
Applications in Glycosylation
This compound is pivotal in glycosylation processes, where it acts as a glycosyl donor. The synthesis of tetra-O-acetyl-1-thio-D-glucopyranose demonstrates its use in generating glycosides under mild conditions, contributing to the field of carbohydrate chemistry (Fujihira et al., 2003). Moreover, it enables the one-pot synthesis of derivatives crucial for the creation of glucosamine glycosyl donors, highlighting its versatility in synthesizing biologically relevant molecules (Pertel et al., 2018).
Enzymatic Studies and Biological Applications
In addition to its chemical synthesis applications, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose has been explored in biological contexts. For example, its derivatives have been studied for their ability to induce resistance in plants against fungal pathogens, demonstrating its potential in agricultural biotechnology (Flors et al., 2003). This application underscores the compound's utility beyond conventional chemical synthesis, extending into plant biology and protection.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFXXCSGBEENZ-RGDJUOJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose |
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